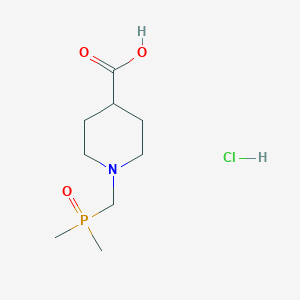

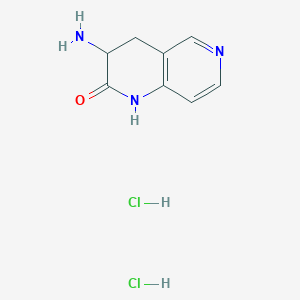

3-(Oxiran-2-yl)-1-phenylpropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, (2-propoxyphenyl)(3-(p-tolyl)oxiran-2-yl)methanone was synthesized through oxidizing the double bond of the respective chalcone via the Weitz–Scheffer epoxidation reaction .Chemical Reactions Analysis

The chemical behavior of similar compounds, such as aryl 3-(2-nitrophenyl)oxiran-3-yl ketones, in acidic medium revealed the possible occurrence of two competitive rearrangements .Scientific Research Applications

Chemo-Enzymatic Synthesis

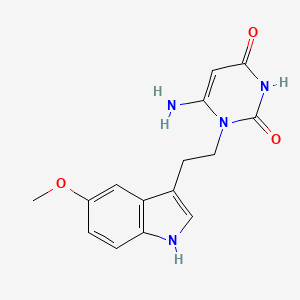

“3-(Oxiran-2-yl)-1-phenylpropan-1-ol” is used in the chemo-enzymatic synthesis of chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates . These compounds are valuable precursors in many chemical syntheses .

Synthesis of Dairy Lactone

This compound is used in the synthesis of high value-added (S)-dairy lactone . This is achieved through a synthetic pathway involving lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide .

Synthesis of Elicitor

Methyl (S)-3-(oxiran-2-yl)propanoate, which can be synthesized from “3-(Oxiran-2-yl)-1-phenylpropan-1-ol”, has been employed for the synthesis of elicitor .

Synthesis of Streptrubin B

This compound is also used in the synthesis of Streptrubin B , a natural product with antibacterial properties.

Synthesis of Chiral β-3-substituted Homopropargyl

Methyl (S)-3-(oxiran-2-yl)propanoate, derived from “3-(Oxiran-2-yl)-1-phenylpropan-1-ol”, is used in the synthesis of chiral β-3-substituted homopropargyl .

Synthesis of Thiobutyrolactone

This compound is used in the synthesis of thiobutyrolactone , a sulfur-containing organic compound.

Synthesis of γ-hydroxyesters

“3-(Oxiran-2-yl)-1-phenylpropan-1-ol” is used in the synthesis of γ-hydroxyesters , which are important intermediates in organic synthesis.

Synthesis of Diol-γ or δ-lactones

This compound is used in the synthesis of diol-γ or δ-lactones , which are cyclic esters of hydroxycarboxylic acids.

Mechanism of Action

Target of Action

Similar compounds such as 3-oxiran-2ylalanine have been found to interact withS-adenosylmethionine synthase isoform type-1 . This enzyme plays a crucial role in the methionine cycle and is involved in the synthesis of various important biomolecules.

Mode of Action

epoxide group . Epoxides are highly reactive and can undergo ring-opening reactions, potentially leading to covalent modification of the target protein .

Biochemical Pathways

Given its potential interaction with s-adenosylmethionine synthase, it could influence themethionine cycle and related metabolic pathways .

properties

IUPAC Name |

3-(oxiran-2-yl)-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-11(7-6-10-8-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPCIFRJHUUARG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxiran-2-yl)-1-phenylpropan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

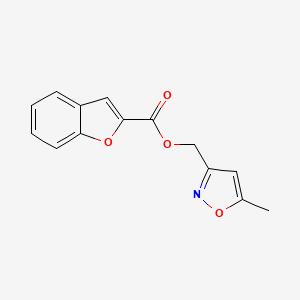

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)

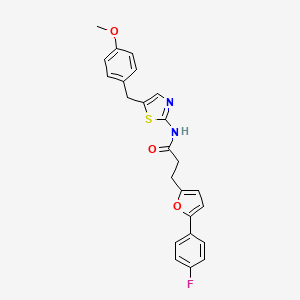

![N-cyclohexyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2865190.png)

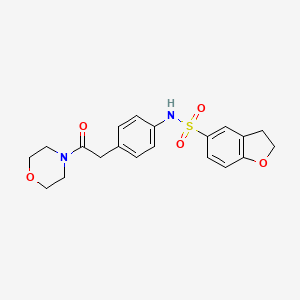

![Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2865193.png)

![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)